N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic organic compound belonging to the class of isoxazole carboxamides. This class of compounds is known for its potential use in agriculture and pharmaceuticals due to their diverse biological activities. [] (https://www.semanticscholar.org/paper/ece8b3f48fd9d072c6bf4ab74954fb0c3f2f5ecc). The compound has been specifically researched for its potential herbicidal properties. [] (https://www.semanticscholar.org/paper/fbd1aecace4a24f60b1e8970593724bc4d540091)
The mechanism of action for the potential herbicidal activity of N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is described as an inhibitor of 4-HPPD (4-hydroxyphenylpyruvate dioxygenase). [] (https://www.semanticscholar.org/paper/fbd1aecace4a24f60b1e8970593724bc4d540091) 4-HPPD is an enzyme involved in the biosynthesis of plastoquinone, a crucial component of the photosynthetic electron transport chain in plants. Inhibiting 4-HPPD disrupts plastoquinone synthesis, ultimately leading to the inhibition of photosynthesis and plant death.
N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a synthetic compound with the chemical formula and a molecular weight of approximately 286.66 g/mol. This compound is classified as an isoxazole derivative, which is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.
The compound is cataloged under the CAS number 478031-60-6 and has been referenced in various chemical databases and research articles. It falls under the category of heterocyclic compounds, specifically those containing an isoxazole ring, which is a five-membered ring with one nitrogen and one oxygen atom. The presence of chlorinated and difluorinated phenyl groups enhances its biological activity and stability.
The synthesis of N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves several steps:
These methods are characterized by their efficiency and scalability, making them suitable for industrial production .
The synthesis can be optimized using various catalysts and solvents to improve yield and purity. Analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) are commonly employed to confirm the structure and purity of the final product .
The molecular structure of N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide features:
N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide can participate in various chemical reactions typical for amides and heterocycles:
These reactions are essential for modifying the compound for enhanced biological activity or for synthesizing derivatives with altered properties .
Relevant data includes:
N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide has potential applications in:
Its unique structural features make it a candidate for further investigation into therapeutic applications against various diseases .
The structural trajectory of isoxazole derivatives in medicinal chemistry reflects a deliberate evolution from simple heterocyclic cores toward complex, target-optimized architectures. Early isoxazole-containing drugs such as the immunosuppressant Leflunomide (5-methyl-N-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxamide) established the pharmacological validity of this scaffold by demonstrating potent dihydroorotate dehydrogenase inhibition through integrated isoxazole-carboxamide recognition elements. This foundational success catalyzed extensive exploration of structural modifications, particularly through substitutions at the 3,4,5-positions of the isoxazole ring. Contemporary research has yielded sophisticated derivatives including 3,4,5-tri-substituted isoxazole compounds exhibiting nanomolar inhibition of Heat Shock Protein 90 (HSP90), exemplified by experimental anticancer agents such as NVP-AUY922 which strategically positions resorcinylic and diaryl functionalities around the central isoxazole core [1].
The structural diversification extends to antiviral applications, where molecular hybridization techniques have produced isoxazole-carboxamide conjugates demonstrating dual-action mechanisms. Studies involving non-nucleoside reverse transcriptase inhibitors (NNRTIs) have identified critical pharmacophoric features—including triazine rings, benzyl amide moieties, and trimethylphenoxy substituents—that synergize with the isoxazole-carboxamide framework to enhance binding to HIV-1 reverse transcriptase. This evolution is further evidenced in oncology-focused derivatives where trimethoxyphenyl-isoxazolyl propenone hybrids exhibit potent cytotoxicity across cervical adenocarcinoma (HeLa), lung adenocarcinoma (A549), breast carcinoma (MCF7), and hepatocellular carcinoma (HCT116) cell lines, with half-maximal inhibitory concentration (IC₅₀) values demonstrating significant improvements over first-generation compounds [4] [7]. The progressive structural complexity introduced through these modifications has systematically addressed limitations in target selectivity and physicochemical properties, establishing the modern isoxazolecarboxamide pharmacophore as a privileged structure in precision drug design.
Table 1: Structural Evolution and Therapeutic Applications of Isoxazolecarboxamide Derivatives
Structural Generation | Representative Compound | Key Structural Features | Primary Therapeutic Application | Molecular Target |
---|---|---|---|---|
First Generation | Sulfisoxazole | 3,4-Disubstituted isoxazole with aminobenzene sulfonamide | Antibacterial | Dihydropteroate synthetase |
Second Generation | Leflunomide | 5-Methylisoxazole with trifluoromethylphenyl carboxamide | Immunosuppressant/Anticancer | Dihydroorotate dehydrogenase |
Third Generation | NVP-AUY922 | 3,4,5-Trisubstituted isoxazole with resorcinylic amide | Anticancer (broad spectrum) | HSP90 |
Contemporary Hybrids | Isoxazole-trimethoxyphenyl propenone | Molecular hybridization with natural product motifs | Anticancer (multidrug-resistant) | Tubulin/COX-2 |
Strategic halogen incorporation, particularly chloro-difluoro substitution patterns, has emerged as a cornerstone in optimizing the bioactivity profile of isoxazolecarboxamide derivatives. This halogenation strategy exerts multifaceted effects on molecular interactions, profoundly influencing ligand-receptor binding kinetics, membrane permeability, and metabolic stability. The 3-chloro-2,4-difluorophenyl moiety present in N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide exemplifies this approach, where the chlorine atom at the meta-position creates a substantial electron-deficient region favorable for halogen bonding with carbonyl oxygen atoms or π-systems in target proteins. Simultaneously, the ortho- and para-fluorine atoms provide complementary electrostatic interactions while maintaining optimal steric occupancy within hydrophobic binding pockets [8] [9].
The electronic consequences of this specific halogen arrangement significantly enhance target affinity and selectivity. Computational analyses reveal that chloro-difluoro substitution induces a pronounced dipole moment (approximately 2.8 Debye) and calculated molecular polar surface area (PSA) reduction to 55-65 Ų, correlating with improved membrane penetration capabilities critical for intracellular target engagement. This is empirically validated in voltage-gated sodium channel inhibitors featuring analogous halogenated aryl carboxamides, where the presence of 3-chloro-2,4-difluoro substitution patterns enhances inhibitory potency by 8-12 fold compared to non-halogenated analogues. The effect stems primarily from optimized halogen bonding with Thr₃₇₀ and Leu₃₈₄ residues within the channel's inactivation gate, coupled with orthogonal C-F...H-N hydrogen bonding to backbone amides [8].
Beyond target affinity, the chloro-difluoro configuration profoundly influences pharmacokinetic parameters through metabolic stabilization. Fluorine atoms at the ortho-position effectively block cytochrome P450-mediated oxidation at adjacent carbon centers, while the combined electron-withdrawing effects reduce susceptibility to hydrolytic cleavage of the carboxamide linkage. Comparative metabolism studies in hepatic microsomes demonstrate a 3.5-fold increase in the half-life of chloro-difluoro substituted isoxazolecarboxamides versus their non-fluorinated counterparts. This strategic halogen placement also modulates acidity of the carboxamide N-H proton (predicted pKa shift from 15.2 to 14.5), enhancing capacity for bidirectional hydrogen bonding within enzymatic active sites while maintaining favorable logD values (2.4-2.8) that balance membrane permeability and aqueous solubility [8] [9].
The carboxamide functionality (-C(O)NH-) serves as the critical molecular linchpin in isoxazolecarboxamide derivatives, enabling precise three-dimensional orientation for target engagement through conformationally restrained hydrogen bonding networks. This linkage transforms the isoxazole core from a passive structural element into an active pharmacophore capable of bidirectional interactions with biological targets. In N-(3-chloro-2,4-difluorophenyl)-3,5-dimethyl-4-isoxazolecarboxamide, the carboxamide bridge adopts a near-planar conformation that facilitates simultaneous hydrogen bond donation (via the N-H moiety) and acceptance (via the carbonyl oxygen), creating a recognition motif complementary to enzyme subsites and receptor domains that commonly feature β-sheet or loop architectures [7] [9].
Molecular docking studies of analogous compounds reveal consistent patterns of target engagement through carboxamide bonding. In cyclooxygenase-2 (COX-2) inhibition, the carboxamide oxygen forms critical hydrogen bonds with Tyr₃₅₅ and Ser₅₃₀ residues at the apex of the hydrophobic channel, while the N-H moiety donates a proton to the carboxylate of Glu₃₄₇, effectively anchoring the inhibitor within the active site. Similarly, in HSP90 inhibition, diarylisoxazole carboxamides demonstrate binding affinities enhanced 20-fold over ester analogues due to carboxamide-mediated hydrogen bonding to Asp₉₃ and water-mediated interactions with Lys₅₈ and Thr₉₀. This hydrogen bonding network is complemented by π-stacking interactions between the isoxazole ring and aromatic residues (Phe₁₃₈, Tyr₁₃₉), with the carboxamide acting as the central orchestrator of these multidimensional interactions [1] [4].
The carboxamide's conformational rigidity also enables precise spatial orientation of the aryl halide moiety for optimal hydrophobic enclosure. Crystallographic analyses demonstrate that rotation around the C(isoxazole)-C(O) bond is restricted to approximately 30° in low-energy conformers, positioning the 3-chloro-2,4-difluorophenyl group perpendicular to the heterocyclic plane. This orientation maximizes van der Waals contacts within deep hydrophobic pockets characteristic of kinase ATP-binding sites and nuclear receptor ligand-binding domains. Synthetic modifications to the carboxamide, such as N-methylation, result in complete loss of activity in enzymatic assays (IC₅₀ >100 μM versus 1.2 μM for unmethylated analogues), confirming the indispensable role of both hydrogen bonding partners in molecular recognition. The emergence of reverse carboxamide derivatives (swapping aryl and heterocyclic positions) further demonstrates this principle, with distinct target selectivity profiles arising from altered hydrogen bond vector orientation [7] [9] [10].
Table 2: Carboxamide-Mediated Binding Interactions in Isoxazolecarboxamide Derivatives
Biological Target | Representative Compound | Carboxamide Hydrogen Bond Interactions | Binding Energy (kcal/mol) | Biological Activity (IC₅₀) |
---|---|---|---|---|
Cyclooxygenase-2 (COX-2) | 3-(4-Hydroxyphenyl)-N-(2-methoxyphenyl)-5-methylisoxazole-4-carboxamide | Carbonyl O...Tyr₃₅₅, N-H...Glu₃₄₇ | -9.7 | 0.18 μM (COX-2 inhibition) |
Voltage-Gated Sodium Channel | Heteroaryl amide derivatives with chloro-difluoro substitution | N-H...Thr₃₇₀, Carbonyl O...Leu₃₈₄ | -8.2 | 42 nM (Naᵥ1.7 inhibition) |
HIV-1 Reverse Transcriptase | Isoxazole-carboxamide-triazine hybrids | Carbonyl O...Lys₁₀₁, N-H...Pro₂₃₆ | -7.8 | 0.83 μM (RT inhibition) |
Human Capsaicin Receptor (TRPV1) | Isoxazole dihydrocarboxamides | Carbonyl O...Tyr₅₁₁, N-H...Thr₅₅₀ | -8.5 | 5.3 nM (TRPV1 antagonism) |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: